N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 331847-89-3
VCID: VC6122847
InChI: InChI=1S/C19H15ClN2O3/c1-11(23)13-7-9-14(10-8-13)21-19(24)17-12(2)25-22-18(17)15-5-3-4-6-16(15)20/h3-10H,1-2H3,(H,21,24)
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)C
Molecular Formula: C19H15ClN2O3
Molecular Weight: 354.79

N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

CAS No.: 331847-89-3

Cat. No.: VC6122847

Molecular Formula: C19H15ClN2O3

Molecular Weight: 354.79

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide - 331847-89-3

Specification

CAS No. 331847-89-3
Molecular Formula C19H15ClN2O3
Molecular Weight 354.79
IUPAC Name N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C19H15ClN2O3/c1-11(23)13-7-9-14(10-8-13)21-19(24)17-12(2)25-22-18(17)15-5-3-4-6-16(15)20/h3-10H,1-2H3,(H,21,24)
Standard InChI Key CVXHLQDXLNXIEV-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)C

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

The compound features a 1,2-oxazole ring (isoxazole) substituted at positions 3, 4, and 5. Key substituents include:

  • 3-(2-Chlorophenyl): A chlorinated aromatic ring enhancing lipophilicity and potential receptor binding.

  • 5-Methyl group: A simple alkyl substituent influencing steric and electronic properties.

  • 4-Carboxamide linkage: Connects the oxazole core to an N-(4-acetylphenyl) group, introducing hydrogen-bonding capabilities .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS No.331847-89-3
Molecular FormulaC₁₉H₁₅ClN₂O₃
Molecular Weight354.79 g/mol
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)C
InChIKeyCVXHLQDXLNXIEV-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

  • Oxazole Ring Formation: Cyclization of β-ketoamides or condensation of hydroxylamine with diketones.

  • Substituent Introduction: Sequential Friedel-Crafts acylation and nucleophilic substitution to attach the acetylphenyl and chlorophenyl groups.

Table 2: Hypothetical Synthesis Route

StepReaction TypeReagents/ConditionsTarget Intermediate
1CyclizationNH₂OH·HCl, EtOH, reflux5-Methyl-1,2-oxazole-4-carboxylic acid
2Amide CouplingEDC/HOBt, DMFN-(4-Acetylphenyl) intermediate
3Chlorophenyl IntroductionClC₆H₄MgBr, THF, 0°C to RTFinal product

Reactivity Profile

  • Hydrolysis: The carboxamide group may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

  • Electrophilic Substitution: The oxazole ring’s electron-deficient nature facilitates reactions at the 5-methyl position.

Comparative Analysis with Structural Analogues

Table 3: Activity of Selected Oxazole Derivatives

CompoundIC₅₀ (μM)Target IndicationReference
5-Methyl-N-(4-nitrophenyl)oxazole12.4Antifungal
3-Chloro-5-phenyl-1,2-oxazole45.6Anticancer (HCT-116)
This CompoundN/AUnder investigation

Key observations:

  • Chlorophenyl and acetylphenyl groups may enhance target affinity compared to simpler derivatives.

  • The lack of nitro or sulfonamide groups could reduce cytotoxicity risks .

Research Gaps and Future Directions

  • Pharmacological Screening: Prioritize assays against cancer (e.g., HCT-116, MCF-7) and microbial strains.

  • ADMET Profiling: Evaluate metabolic stability using human liver microsomes, as done for triazine analogues .

  • Structural Optimization: Explore substituent effects at the 5-methyl position to enhance potency.

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